Membrane Protein Spot Resolution: ASB-14 vs. CHAPS and Triton X-100 in Bacterial Proteomics
In a comparative study evaluating detergent efficiency for membrane protein extraction from the phytopathogenic bacterium Xylella fastidiosa, ASB-14 resolved 221 distinct protein spots on 2D gels, compared to only 72 spots for CHAPS and 43 spots for Triton X-100 under identical experimental conditions [1]. Among the proteins identified from ASB-14-treated samples, 83% were confirmed as membrane proteins, and the theoretical solubilization efficiency for ASB-14 was estimated at 87% [1]. This represents a 3.1-fold increase in spot count relative to CHAPS and a 5.1-fold increase relative to Triton X-100, demonstrating superior membrane protein recovery.
| Evidence Dimension | Number of protein spots resolved on 2D-PAGE |
|---|---|
| Target Compound Data | 221 spots; 83% membrane proteins; 87% solubilization efficiency |
| Comparator Or Baseline | CHAPS: 72 spots; Triton X-100: 43 spots |
| Quantified Difference | 3.1x vs. CHAPS; 5.1x vs. Triton X-100 |
| Conditions | Xylella fastidiosa membrane protein extraction; non-linear pH 3-10 2D-PAGE |
Why This Matters
Procurement of ASB-14 over CHAPS or Triton X-100 is justified by a 3- to 5-fold improvement in proteome coverage for bacterial membrane proteins, directly reducing the risk of missing low-abundance or hydrophobic targets.
- [1] Di Ciero L, Bellato CM, Meinhardt LW, Ferrari F, Castellari RR, Marangoni S, Novello JC. Assessment of four different detergents used to extract membrane proteins from Xylella fastidiosa by two-dimensional electrophoresis. Braz J Microbiol. 2004 Sep;35(3):269-74. View Source
